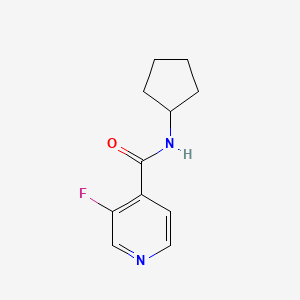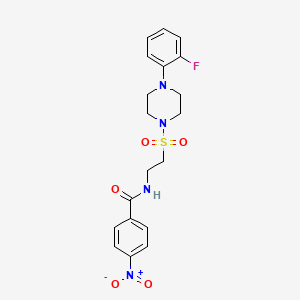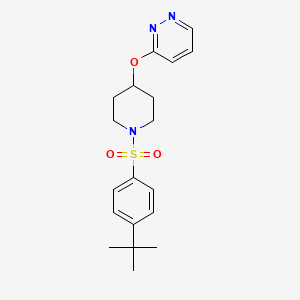
N-cyclopentyl-3-fluoroisonicotinamide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
N-cyclopentyl-3-fluoroisonicotinamide (CFM-2) is a synthetic compound that has been extensively studied for its potential therapeutic applications. It belongs to the class of nicotinamide adenine dinucleotide (NAD+)-dependent deacetylase sirtuin inhibitors.
Mechanism of Action
N-cyclopentyl-3-fluoroisonicotinamide inhibits the activity of sirtuin enzymes by binding to the NAD+ binding pocket, thereby preventing the deacetylation of target proteins. This leads to the accumulation of acetylated proteins, which can have various downstream effects on cellular metabolism, DNA repair, and apoptosis.
Biochemical and Physiological Effects
N-cyclopentyl-3-fluoroisonicotinamide has been shown to have various biochemical and physiological effects on cells. It has been shown to induce cell death in cancer cells by activating the caspase-dependent apoptotic pathway. N-cyclopentyl-3-fluoroisonicotinamide has also been shown to increase the acetylation of histone proteins, which can alter gene expression patterns and affect cellular metabolism. Additionally, N-cyclopentyl-3-fluoroisonicotinamide has been shown to increase the levels of reactive oxygen species (ROS) in cells, which can have various downstream effects on cellular signaling pathways.
Advantages and Limitations for Lab Experiments
N-cyclopentyl-3-fluoroisonicotinamide has several advantages for lab experiments. It is a synthetic compound that can be easily synthesized and purified. It has also been extensively studied for its potential therapeutic applications, which makes it a well-characterized compound. However, N-cyclopentyl-3-fluoroisonicotinamide also has some limitations. It has been shown to have low solubility in aqueous solutions, which can limit its use in certain experiments. Additionally, N-cyclopentyl-3-fluoroisonicotinamide has been shown to have off-target effects on other enzymes, which can complicate data interpretation.
Future Directions
There are several future directions for N-cyclopentyl-3-fluoroisonicotinamide research. One direction is to study its potential therapeutic applications in neurodegenerative disorders such as Alzheimer's disease and Parkinson's disease. N-cyclopentyl-3-fluoroisonicotinamide has been shown to have neuroprotective effects in animal models of these diseases, and further research is needed to determine its potential clinical applications. Another direction is to study its potential applications in metabolic disorders such as diabetes and obesity. N-cyclopentyl-3-fluoroisonicotinamide has been shown to improve glucose tolerance and insulin sensitivity in animal models of these diseases, and further research is needed to determine its potential clinical applications. Finally, future research could focus on developing more potent and selective sirtuin inhibitors based on the structure of N-cyclopentyl-3-fluoroisonicotinamide.
Synthesis Methods
N-cyclopentyl-3-fluoroisonicotinamide can be synthesized by reacting 3-fluoroisonicotinic acid with cyclopentylamine in the presence of a coupling agent such as N,N'-dicyclohexylcarbodiimide (DCC). The resulting product is then purified by column chromatography to obtain the final compound.
Scientific Research Applications
N-cyclopentyl-3-fluoroisonicotinamide has been studied for its potential therapeutic applications in various diseases such as cancer, neurodegenerative disorders, and metabolic disorders. It has been shown to inhibit the activity of sirtuin enzymes, which play a crucial role in regulating cellular metabolism, DNA repair, and apoptosis. N-cyclopentyl-3-fluoroisonicotinamide has also been shown to induce cell death in cancer cells by activating the caspase-dependent apoptotic pathway.
properties
IUPAC Name |
N-cyclopentyl-3-fluoropyridine-4-carboxamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H13FN2O/c12-10-7-13-6-5-9(10)11(15)14-8-3-1-2-4-8/h5-8H,1-4H2,(H,14,15) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
YSKPHVVNYRHHPP-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CCC(C1)NC(=O)C2=C(C=NC=C2)F |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H13FN2O |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
208.23 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
N-cyclopentyl-3-fluoroisonicotinamide | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![6-{[(9H-fluoren-9-yl)methoxy]carbonyl}-5H,6H,7H-pyrrolo[3,4-b]pyridine-2-carboxylic acid](/img/structure/B2804754.png)

![(Z)-N-(6-acetamido-3-(2-methoxyethyl)benzo[d]thiazol-2(3H)-ylidene)-2,3-dihydrobenzo[b][1,4]dioxine-2-carboxamide](/img/structure/B2804756.png)
![2-hydroxy-4-oxo-N-propyl-4H-pyrido[1,2-a]pyrimidine-3-carboxamide](/img/structure/B2804758.png)

![Ethyl 4,5-dihydroimidazo[1,5-a]quinoxaline-3-carboxylate](/img/structure/B2804761.png)
![Ethyl 2-((3-(4-ethoxyphenyl)-[1,2,4]triazolo[4,3-b]pyridazin-6-yl)thio)butanoate](/img/structure/B2804762.png)

![2-((5-(2-(benzo[d]thiazol-2-yl)ethyl)-1,3,4-oxadiazol-2-yl)thio)-N-(5-methyl-1,3,4-thiadiazol-2-yl)acetamide](/img/structure/B2804767.png)
![3-[(3,4-Dichlorophenyl)carbamoyl]bicyclo[2.2.1]hept-5-ene-2-carboxylic acid](/img/structure/B2804772.png)
![2-(3-(2,3-dihydrobenzo[b][1,4]dioxin-6-yl)-2-oxoimidazolidin-1-yl)-N-(4-(pyridin-3-yl)thiazol-2-yl)acetamide](/img/structure/B2804773.png)

![3-(2,5-Dibromothiophen-3-yl)-2-[(2-methylpropan-2-yl)oxycarbonylamino]propanoic acid](/img/structure/B2804776.png)
